1-Benzyl-3-bromo-1-azoniatricyclo[2.2.1.0(2,6)]heptanebromide
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Overview
Description
1-Benzyl-3-bromo-1-azoniatricyclo[2.2.1.0(2,6)]heptanebromide is a chemical compound with the molecular formula C13H15Br2N and a molecular weight of 345.08 . It has a unique structure that allows for diverse applications, ranging from medicinal chemistry to materials science.
Molecular Structure Analysis
The molecular structure of 1-Benzyl-3-bromo-1-azoniatricyclo[2.2.1.0(2,6)]heptanebromide is complex, contributing to its perplexing molecular arrangement and bursty reactivity.Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Benzyl-3-bromo-1-azoniatricyclo[2.2.1.0(2,6)]heptanebromide, such as its boiling point, melting point, and density, are not specified in the available sources .Scientific Research Applications
Bromination Reactions
1-Benzyl-3-bromo-1-azoniatricyclo[2.2.1.0(2,6)]heptanebromide has been studied for its role in bromination reactions. Bulanov et al. (2001) investigated the addition of bromine to 2-methyl-2-azabicyclo[2.2.1]hept-5-ene and isolated a product different from the expected bromine addition to the double bond, demonstrating the compound's reactivity in bromination processes (Bulanov, Sosonyuk, & Zyk, 2001). Similarly, Harmandar and Balcı (1985) explored the bromination of 3-bromo-6,7-benzobicyclo[3.2.1]octa-2,6-diene, showing the product's formation via Wagner-Meerwein rearrangement with aryl migration, thus providing insight into its application in bromination reactions (Harmandar & Balcı, 1985).
Applications in Organic Synthesis
The compound is also valuable in organic synthesis. Pourmousavi and Salehi (2008) demonstrated that 1-Benzyl-4-aza-1-azonia-bicyclo[2.2.2]octane tribromide, a closely related compound, is effective for oxidation of sulfides to sulfoxides under mild conditions, indicating potential applications in selective oxidation processes (Pourmousavi & Salehi, 2008).
Stereoselective Additions
Vasin et al. (2004) studied the stereochemistry of conjugate halogenation of 1-phenyltricyclo[4.1.0.02,7]heptane, revealing the endo, anti-stereoselectivity of products. These findings are relevant for understanding the stereochemical outcomes in reactions involving similar compounds (Vasin, Semenov, & Razin, 2004).
Safety And Hazards
properties
IUPAC Name |
1-benzyl-3-bromo-1-azoniatricyclo[2.2.1.02,6]heptane;bromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN.BrH/c14-12-10-6-11-13(12)15(11,8-10)7-9-4-2-1-3-5-9;/h1-5,10-13H,6-8H2;1H/q+1;/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWTZDWSPJXQSGV-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C[N+]3(C1C3C2Br)CC4=CC=CC=C4.[Br-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Br2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40379787 |
Source
|
Record name | 1-Benzyl-3-bromo-1-azatricyclo[2.2.1.0~2,6~]heptan-1-ium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40379787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3-bromo-1-azoniatricyclo[2.2.1.0(2,6)]heptanebromide | |
CAS RN |
258264-42-5 |
Source
|
Record name | 1-Benzyl-3-bromo-1-azatricyclo[2.2.1.0~2,6~]heptan-1-ium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40379787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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